2-azido-4-methoxy-1-nitrobenzene
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Overview
Description
2-azido-4-methoxy-1-nitrobenzene is an organic compound that belongs to the class of aromatic azides It is characterized by the presence of an azido group (-N₃), a methoxy group (-OCH₃), and a nitro group (-NO₂) attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction where a halogenated precursor, such as 2-chloro-4-methoxy-1-nitrobenzene, reacts with sodium azide (NaN₃) in a suitable solvent like dimethylformamide (DMF) under controlled temperature conditions .
Industrial Production Methods
While specific industrial production methods for 2-azido-4-methoxy-1-nitrobenzene are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and ensuring safety protocols due to the potentially explosive nature of azides .
Chemical Reactions Analysis
Types of Reactions
2-azido-4-methoxy-1-nitrobenzene undergoes various types of chemical reactions, including:
Substitution: The azido group can participate in nucleophilic substitution reactions, forming triazoles through cycloaddition reactions with alkynes.
Oxidation: The methoxy group can be oxidized to a carbonyl group under strong oxidative conditions.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Nucleophiles: Sodium azide (NaN₃)
Solvents: Dimethylformamide (DMF), ethanol
Major Products
Reduction: 2-amino-4-methoxy-1-nitrobenzene
Substitution: 1,2,3-triazole derivatives
Oxidation: 2-azido-4-formyl-1-nitrobenzene
Scientific Research Applications
2-azido-4-methoxy-1-nitrobenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-azido-4-methoxy-1-nitrobenzene primarily involves its ability to undergo cycloaddition reactions. The azido group can react with alkynes to form triazoles through a [3+2] cycloaddition mechanism. This reaction is catalyzed by copper (Cu) or ruthenium (Ru) catalysts and is widely used in click chemistry . The nitro group can also participate in redox reactions, influencing the compound’s reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
- 2-azido-4-methoxy-1-nitrobenzene
- This compound
- This compound
Uniqueness
This compound is unique due to the combination of its functional groups, which confer distinct reactivity patterns. The presence of both an azido and a nitro group on the same aromatic ring allows for diverse chemical transformations, making it a valuable compound in synthetic organic chemistry .
Properties
CAS No. |
104503-84-6 |
---|---|
Molecular Formula |
C7H6N4O3 |
Molecular Weight |
194.1 |
Purity |
95 |
Origin of Product |
United States |
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